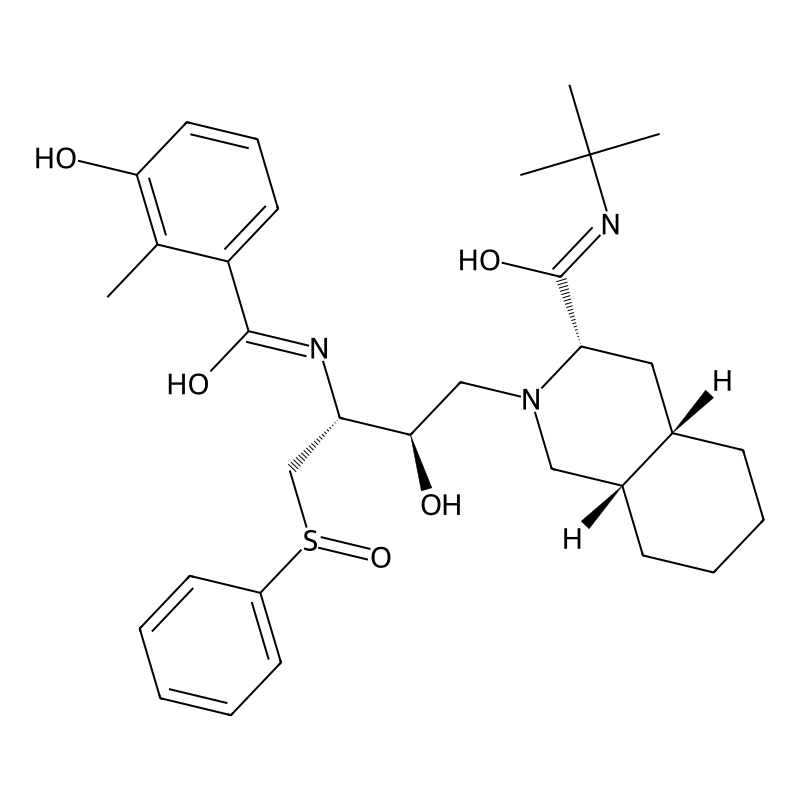

Nelfinavir Sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Potential Antiviral Activity

Some studies suggest Nelfinavir Sulfoxide might possess antiviral properties independent of Nelfinavir. Research has investigated its potential effectiveness against other viruses, including:

- Cytomegalovirus (CMV): CMV is a herpesvirus that can cause complications in immunocompromised individuals. A study published in Antiviral Chemistry & Chemotherapy explored the antiviral activity of Nelfinavir Sulfoxide against CMV. The findings suggest moderate antiviral effects, warranting further investigation into its potential use against CMV infections [1].

Source

1. Sun, C., Lin, Y., Oguro, T., & Lee, S. D. (2005). In vitro evaluation of nelfinavir metabolites against cytomegalovirus. Antiviral Chemistry & Chemotherapy, 16(2), 121-127.

Drug-Drug Interaction Studies

Nelfinavir Sulfoxide's potential to interact with other medications is an essential area of research. Understanding these interactions helps optimize treatment regimens and prevent adverse effects. Studies have examined Nelfinavir Sulfoxide's interaction with various drugs, including:

- CYP3A Inhibitors: CYP3A is a liver enzyme responsible for metabolizing many medications. Certain drugs inhibit CYP3A, potentially leading to increased levels of other medications metabolized by this enzyme. Research suggests Nelfinavir Sulfoxide might be a weak inhibitor of CYP3A, requiring further investigation into potential interactions with medications dependent on CYP3A metabolism [2].

Source

2. Wang, R., Jones, D. M., Ayrton, J., & Oswald, M. (2003). In vitro inhibition of cytochrome P450 3A4 by nelfinavir and its metabolites. British Journal of Clinical Pharmacology, 55(1), 92-98.

Nelfinavir Sulfoxide is a metabolite of Nelfinavir, which is primarily known as an antiretroviral medication used in the treatment of Human Immunodeficiency Virus infection. Nelfinavir is classified as a protease inhibitor and has gained attention for its potential applications beyond HIV treatment, particularly in oncology. The compound features a sulfoxide functional group, which contributes to its unique biological properties and mechanisms of action.

Nelfinavir Sulfoxide exhibits notable biological activity, particularly in inhibiting cancer cell proliferation and inducing apoptosis. Studies have shown that it can inhibit critical signaling pathways such as the phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways, which are often dysregulated in cancers . Moreover, Nelfinavir Sulfoxide has been demonstrated to induce endoplasmic reticulum stress and activate the unfolded protein response, leading to cell cycle arrest and apoptosis in various cancer cell lines .

The synthesis of Nelfinavir Sulfoxide typically involves asymmetric synthesis techniques starting from simple precursors such as acrolein and (S)-methyl phenyl sulfoxide. Key steps include stereoselective preparation of beta-protected amino-gamma,delta-unsaturated sulfoxides and subsequent transformations to yield the final product. Various synthetic routes have been explored to enhance yield and reduce costs, including diastereoselective Michael additions .

Nelfinavir Sulfoxide has potential applications not only in HIV treatment but also in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis. Research indicates its effectiveness against various cancer types, including prostate and thyroid cancers . Furthermore, it has been investigated for use in combination therapies with other anticancer agents, enhancing their efficacy by overcoming resistance mechanisms .

Interaction studies have revealed that Nelfinavir Sulfoxide can modulate several cellular pathways, influencing drug metabolism and efficacy. It has been shown to interact with proteins involved in apoptosis and cell cycle regulation, such as cyclins and cyclin-dependent kinases. These interactions contribute to its cytotoxic effects on cancer cells while also affecting normal cellular functions . Additionally, studies indicate that Nelfinavir can enhance the effects of other chemotherapeutic agents when used in combination .

Nelfinavir Sulfoxide shares structural similarities with other sulfoxides and protease inhibitors but stands out due to its unique mechanism of action and multitargeted effects. Below is a comparison with similar compounds:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ritonavir | Protease Inhibitor | Inhibits HIV protease | Also affects cytochrome P450 enzymes |

| Saquinavir | Protease Inhibitor | Inhibits HIV protease | Has a lower barrier to resistance compared to Nelfinavir |

| Lopinavir | Protease Inhibitor | Inhibits HIV protease | Often used in combination with Ritonavir |

| Celecoxib | Non-steroidal anti-inflammatory drug | Inhibits cyclooxygenase-2 (COX-2) | Anti-inflammatory properties; used for pain relief |

| Thalidomide | Immunomodulatory agent | Modulates tumor necrosis factor-alpha | Originally developed as a sedative; now used in multiple myeloma |

Nelfinavir Sulfoxide's distinct profile includes its ability to induce endoplasmic reticulum stress and activate apoptotic pathways selectively in cancer cells while maintaining antiviral activity against HIV.

The development of scalable synthetic methodologies for Nelfinavir Sulfoxide requires careful consideration of reaction efficiency, atom economy, and process safety. The most successful approaches employ one-pot synthetic strategies that minimize intermediate isolation and purification steps [18] [7].

One-Pot Synthetic Approaches:

One-pot methodologies offer significant advantages for process-scale synthesis, including reduced solvent usage, improved overall yields, and simplified purification procedures. A particularly effective one-pot approach involves the sequential coupling, deprotection, and amide formation reactions without isolation of intermediates [7].

The one-pot process begins with the coupling of a compound containing the core framework with a protected amine intermediate. Following completion of this reaction, deprotection is achieved through the addition of aqueous acid, followed by neutralization and direct coupling with the benzoic acid derivative [7].

This approach eliminates the need for multiple isolation and purification steps, significantly reducing the overall process time and improving atom economy. Process yields of 85-90% have been achieved using this methodology [18] [7].

Process Optimization Strategies:

Optimization of reaction conditions for large-scale synthesis requires systematic evaluation of multiple parameters, including temperature, concentration, mixing efficiency, and reaction time. These parameters must be carefully balanced to achieve maximum efficiency while maintaining product quality [18].

Temperature control represents a critical parameter in scalable synthesis, as many of the key transformations are sensitive to thermal effects. The bromohydrin formation reaction, in particular, requires careful temperature control to maintain stereochemical integrity [7].

Concentration effects also play an important role in process optimization, as higher concentrations can lead to improved volumetric productivity but may also result in decreased selectivity or increased side product formation [18].

Purification and Isolation Techniques

The purification and isolation of Nelfinavir Sulfoxide requires specialized techniques that can effectively separate the desired product from structurally similar impurities and by-products [19] [7].

Crystallization-Based Purification:

Crystallization represents the most effective method for large-scale purification of Nelfinavir Sulfoxide, offering excellent selectivity and high product purity. The development of a crystalline form of nelfinavir mesylate (Form I) has provided a reliable method for achieving pharmaceutical-grade purity [7].

The crystallization process involves dissolution of the crude product in appropriate organic solvents, followed by controlled precipitation through the addition of methanesulfonic acid. This process results in the formation of a specific crystalline polymorph with improved stability and bioavailability characteristics [7].

Solvent selection plays a crucial role in crystallization success, with alcohols, ketones, and nitriles proving most effective for nelfinavir sulfoxide derivatives. The choice of solvent affects both the crystal morphology and the impurity rejection characteristics of the crystallization process [7].

Chromatographic Purification Methods:

High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method for Nelfinavir Sulfoxide. Reverse-phase chromatography using C8 or C18 stationary phases provides excellent separation of the target compound from related impurities [19] [20].

The chromatographic conditions typically employ acetonitrile-water mobile phases with formic acid modifiers to achieve optimal peak shape and resolution. These conditions are compatible with mass spectrometric detection, enabling simultaneous purification and characterization [19].

For process-scale applications, simulated moving bed (SMB) chromatography offers advantages in terms of solvent efficiency and continuous operation. This technology enables large-scale purification while minimizing solvent consumption and waste generation [21].

Quality Control Parameters

Comprehensive quality control parameters must be established to ensure the consistent production of pharmaceutical-grade Nelfinavir Sulfoxide. These parameters encompass chemical purity, stereochemical integrity, and physical properties [22] [23].

Analytical Method Development:

Quantitative analytical methods for Nelfinavir Sulfoxide typically employ liquid chromatography coupled with mass spectrometry (LC-MS/MS) for maximum sensitivity and selectivity. These methods enable simultaneous determination of the active pharmaceutical ingredient and related impurities [19] [20].

The LC-MS/MS methodology utilizes multiple reaction monitoring (MRM) to achieve excellent selectivity for Nelfinavir Sulfoxide in the presence of structurally related compounds. Typical mass transitions include m/z 584.3→467.0 for the target compound [24].

Method validation parameters include accuracy, precision, linearity, range, specificity, limit of detection, limit of quantification, and robustness. These parameters must meet regulatory guidelines for pharmaceutical analysis [23].

Impurity Profiling:

Comprehensive impurity profiling is essential for establishing the safety and efficacy of Nelfinavir Sulfoxide pharmaceutical preparations. Common impurities include related sulfides, sulfones, and degradation products formed during synthesis or storage [24] [23].

The most significant impurities are typically the corresponding sulfide (under-oxidized material) and sulfone (over-oxidized material), which can be controlled through optimized reaction conditions and purification procedures. These impurities are readily detected and quantified using LC-MS/MS methods [24].

Stability and Storage Requirements:

Stability studies must be conducted to establish appropriate storage conditions and shelf-life specifications for Nelfinavir Sulfoxide. The sulfoxide functionality is potentially susceptible to both oxidation and reduction under certain conditions [25].

Accelerated stability studies are typically conducted at elevated temperatures (40°C) and humidity (75% relative humidity) to predict long-term stability under normal storage conditions. These studies monitor chemical purity, physical properties, and biological activity over time [25].

Storage under inert atmosphere conditions (nitrogen or argon) may be required to prevent oxidative degradation of the sulfoxide functionality. Light protection is also typically recommended to prevent photochemical degradation [25].